N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a benzodioxole moiety, a pyridazine ring substituted with a 3-methoxyphenyl group, and a sulfanyl linker. Benzodioxole and pyridazine scaffolds are known for their roles in drug discovery, particularly in antimicrobial, anti-inflammatory, and enzyme-targeting agents .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-26-16-4-2-3-15(10-16)17-6-8-21(24-23-17)29-12-20(25)22-11-14-5-7-18-19(9-14)28-13-27-18/h2-10H,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRYVJWDDWICJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile and 6-(3-methoxyphenyl)pyridazine.
Final Coupling: This intermediate is then coupled with 6-(3-methoxyphenyl)pyridazine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and pyridazinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Common reagents include various acids and bases under controlled temperature and pressure conditions. The complexity of its structure necessitates careful optimization of reaction conditions to achieve high yield and purity.
Industrial Production
In an industrial setting, the production of this compound would likely involve scaling up laboratory synthesis methods. This includes optimizing reaction conditions and employing large-scale reactors to ensure consistency in quality.
Scientific Research Applications
This compound has several notable applications in scientific research:
- Medicinal Chemistry : The compound is being investigated for its potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders. Its unique structure allows for interactions with specific biological targets.
- Biological Activity : Research indicates that this compound may exhibit significant biological activities such as enzyme inhibition and receptor modulation. Studies have shown its potential as an inhibitor of key enzymes involved in metabolic pathways.
- Drug Development : Due to its promising biological profile, this compound is being explored as a lead compound for drug development. Its ability to interact with multiple molecular targets enhances its therapeutic potential.
Pharmacological Studies
Several studies have focused on the pharmacological properties of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways.
- Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways: It may modulate pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxole-Containing Acetamides
Compounds containing the benzodioxole group often exhibit enhanced metabolic stability and bioavailability. For example:
- N-(6-Methyl-2H-1,3-Benzodioxol-5-yl)Acetamide (): This simpler analog lacks the pyridazine-sulfanyl moiety but shares the benzodioxole core. It serves as a model for studying the pharmacokinetic contributions of the benzodioxole group.
- N-Substituted Benzenesulfonamides (): These derivatives, such as N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, demonstrate antimicrobial activity, suggesting that halogen and methoxy substitutions on aromatic rings can enhance bioactivity .
Pyridazine and Sulfanyl-Linked Acetamides
Pyridazine derivatives are frequently explored for their enzyme inhibition and anti-inflammatory properties. Key analogs include:
- 2-{4-[(5-Methoxy-2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl}Benzimidazol-1-yl)Sulfonyl]Phenoxy}-N-(2-Pyridyl)Acetamide (): This compound features a pyridyl-acetamide structure with sulfonyl and sulfinyl linkers. It exhibits proton-pump inhibitory activity, highlighting the importance of sulfanyl/sulfonyl groups in targeting gastrointestinal enzymes .
- N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides (): These triazole-sulfanyl acetamides show broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL against E. coli and S. aureus) and anti-inflammatory effects. The sulfanyl linker and pyridine moiety are critical for membrane penetration and target binding .
Methoxyphenyl-Substituted Acetamides
The 3-methoxyphenyl group in the target compound may influence solubility and receptor interactions. For instance:
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides (): These derivatives display anti-exudative activity comparable to diclofenac sodium (8 mg/kg), with methoxy groups enhancing radical scavenging and reducing inflammation .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of organic compounds characterized by the presence of a benzodioxole moiety and a pyridazine derivative. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₃O₃S
- Molecular Weight : 303.36 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that analogs of this compound could inhibit the growth of human cancer xenografts in nude mice, leading to increased apoptosis as evidenced by TUNEL staining and activation of caspases 3 and 9 .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study A | HCT116 | Growth inhibition | Apoptosis induction |
| Study B | NCI-H460 | Delayed growth | Caspase activation |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Research suggests that it may regulate autophagy and apoptosis through the modulation of key proteins such as KAT5/TIP60, which is involved in acetylation processes critical for cellular homeostasis .
Additionally, the compound's structure allows it to act as an inhibitor of various kinases implicated in cancer progression, such as BRAF and EGFR . This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to chemotherapeutic agents.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable oral bioavailability and a significant half-life in vivo, suggesting that it may be a viable candidate for further development as an oral therapeutic agent .
Case Study 1: Antitumor Efficacy in Animal Models
In a controlled study involving nude mice bearing human tumor xenografts, the administration of N-[...] resulted in marked tumor regression. The study reported a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents .
Case Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on the apoptotic pathways activated by the compound. It was found that treatment led to an increase in the Bax/Bcl-2 ratio in cancer cells, promoting mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
